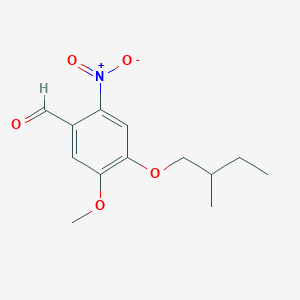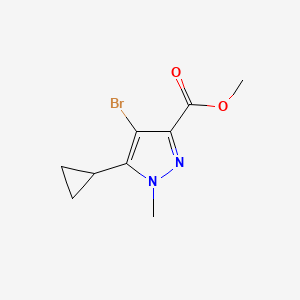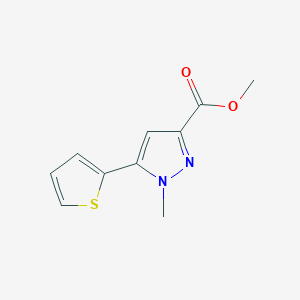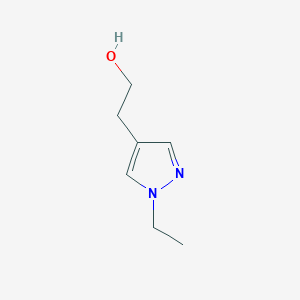
2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol
Overview
Description
Pyrazoles are considered privileged scaffolds in medicinal chemistry . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Due to the broad spectrum of biological activities, the pyrazole ring is considered an interesting class in drug discovery .
Molecular Structure Analysis
The molecular structure of pyrazoles involves a five-membered ring with two nitrogen atoms and three carbon atoms . Unsubstituted pyrazole can be represented in three tautomeric forms .
Chemical Reactions Analysis
Pyrazoles display numerous chemical, biological, agrochemical, and pharmacological properties . They are found in naturally occurring compounds and constitute an important class of biologically active heterocycles that are gaining more attention in the field of medicinal chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a related compound, 2-(1H-pyrazol-4-yl)ethan-1-amine, the molecular weight is 111.15 g/mol .
Scientific Research Applications
Antimicrobial Activity
A derivative of 2-(1H-pyrazol-1-yl)acetate, synthesized from ethylchloroacetate and 1H-pyrazole, showed notable antimicrobial activity. This derivative was effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Asif et al., 2021).
Platinum(IV) Complexes
Compounds including 1,2-bis(pyrazol-1-yl)ethane, related to 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, have been utilized in the synthesis of platinum(IV) complexes. These complexes show significant potential in organometallic chemistry, with applications possibly extending to catalysis and materials science (Kelly et al., 2008).
Physicochemical Studies
Symmetrical and asymmetrical 1,2-bisazolylethanes, closely related to the compound , have been synthesized and analyzed for their NMR properties. These studies are crucial in understanding the molecular structure and behavior of such compounds, which can be applied in various fields of chemical research (Torres et al., 1988).
Catalysis in Polymerization
Derivatives of 2-(1H-pyrazol-1-yl) have been employed in nickel(II) catalyzed oligomerization and polymerization of ethylene. This illustrates their potential role in industrial polymer synthesis, contributing to the production of various polyethylene-based materials (Obuah et al., 2014).
Metal Complex Formation
Research into pyrazole-based tripodal tetraamine ligands, which include compounds similar to 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol, has demonstrated the ability of these ligands to form metal complexes. Such complexes have potential applications in coordination chemistry and possibly in medicinal chemistry (Cubanski et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-9-6-7(3-4-10)5-8-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSHPZGPIOSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol | |
CAS RN |
1251131-12-0 | |
| Record name | 2-(1-ethyl-1H-pyrazol-4-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl({2-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-3-yl}methyl)amine](/img/structure/B1428069.png)


![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]](/img/structure/B1428073.png)

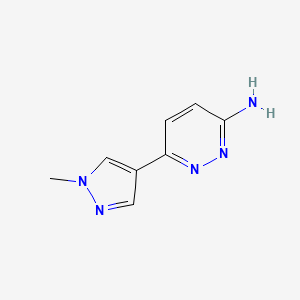
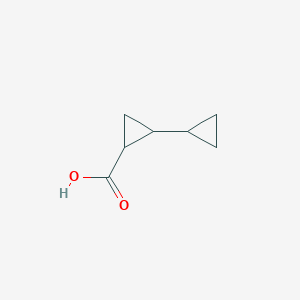

![N-[(piperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1428084.png)

